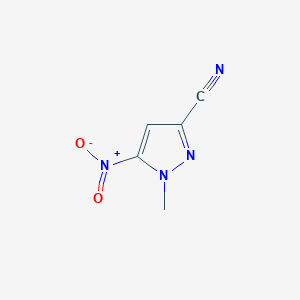

1-methyl-5-nitro-1H-pyrazole-3-carbonitrile

Description

1-Methyl-5-nitro-1H-pyrazole-3-carbonitrile (CAS: 1245772-35-3) is a pyrazole-based heterocyclic compound characterized by a nitro (-NO₂) group at position 5, a methyl (-CH₃) group at position 1, and a cyano (-CN) substituent at position 2. This compound is primarily utilized in research and development (R&D) for applications in medicinal chemistry and materials science. Its structural features, particularly the electron-withdrawing nitro and cyano groups, make it a valuable intermediate for synthesizing bioactive molecules, such as inhibitors targeting glucose transporters (e.g., GLUT1) . Commercial suppliers like LEAPChem offer this compound to support pharmaceutical and academic research .

Properties

IUPAC Name |

1-methyl-5-nitropyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-5(9(10)11)2-4(3-6)7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDYRJCDFQRWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-5-nitro-1H-pyrazole-3-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 1-methyl-3,5-dinitropyrazole with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reactors helps in achieving consistent product quality and minimizing waste.

Chemical Reactions Analysis

Nitrile Group Transformations

The nitrile group at position 3 participates in hydrolysis and nucleophilic substitution:

Hydrolysis under acidic conditions produces carboxylic acid derivatives, while alkylation with dibromoethane generates bromoethyl intermediates for further functionalization .

Nitro Group Reactivity

The nitro group at position 5 undergoes reduction and directs electrophilic substitution:

Reductive amination pathways are critical for generating bioactive amine derivatives .

1,3-Dipolar Cycloaddition

The nitrile group participates in regioselective cycloadditions:

| Dipolarophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Ethyl diazoacetate | DBU, CH3CN, rt | Ethyl 3,4-diaryl-pyrazole-5-carboxylate | >90% C3-selectivity |

This method enables efficient access to polysubstituted pyrazoles under mild conditions .

Tautomeric Equilibria

1H-NMR studies reveal rapid interconversion between 3- and 5-tautomers in solution, influencing reactivity patterns:

text1H NMR (CDCl3): δ 7.41 (s, C-Hpyrazole), 4.14 (s, N-CH3) [3]

The equilibrium favors the 5-nitro tautomer due to resonance stabilization of the nitro group .

Crystal Packing Effects

X-ray diffraction analysis of analogous compounds shows:

-

Dihedral angle between pyrazole ring and nitro group: 21.3–52.2°

-

Intermolecular O–H···N hydrogen bonds stabilize crystal lattices

These structural features impact solubility and reactivity in solid-phase reactions.

Key Intermediate in Medicinal Chemistry

Derivatives of this compound serve as building blocks for:

-

Kinase inhibitors (via amino-pyrazole intermediates)

-

Antibacterial agents (through carboxylate derivatives)

Scale-Up Considerations

Optimized large-scale reactions show:

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 1-methyl-5-nitro-1H-pyrazole-3-carbonitrile serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has been investigated for its bioactive properties , particularly its potential as an antimicrobial, antifungal, and anticancer agent. Research indicates that it interacts with specific molecular targets and pathways:

- Antimicrobial Activity : Effective against bacterial strains such as E. coli and Staphylococcus aureus.

- Antifungal Activity : Demonstrates significant activity against fungi like Aspergillus niger.

- Anticancer Potential : Inhibits cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle disruption.

Medicine

In medicinal chemistry, the compound is explored for its potential use in drug development. It is considered a lead compound for designing new therapeutic agents targeting resistant bacterial strains, fungal infections, and cancer cells.

Anticancer Activity Study

A study evaluated the compound's effects on human cancer cell lines, revealing IC50 values ranging from 10 to 15 µM. This indicates potent anticancer activity compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12 |

| MCF7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

Applications in Industry

Beyond its biological applications, this compound is utilized in the development of agrochemicals, dyes, and advanced materials. The versatility of its functional groups allows for modifications that can enhance efficacy in these applications.

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrile group can also participate in covalent bonding with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-carbonitrile derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a systematic comparison of 1-methyl-5-nitro-1H-pyrazole-3-carbonitrile with structurally related analogs:

Structural and Substituent Variations

Physicochemical Properties

- Melting Points: The nitro group in this compound contributes to higher thermal stability compared to non-nitro analogs. For example, 5-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (2i) melts at 231–233°C, while amino-substituted derivatives like 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (2c) exhibit lower melting points (~155°C) due to reduced polarity . Hydroxymethyl-substituted analogs (e.g., 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile) are typically liquids or low-melting solids, reflecting increased flexibility .

Spectral Data :

- ¹H NMR : The nitro group in this compound deshields adjacent protons, resulting in distinct signals. For instance, in compound 57b (), the methyl group at position 5 resonates at δ 2.65 ppm, while pyrazine ring protons appear at δ 8.95–9.16 ppm .

- LC-MS : The target compound’s molecular ion ([M+H]⁺) is expected near m/z 179.1, whereas trifluoromethyl-containing analogs (e.g., 57b) show higher m/z values (313.1) due to the -CF₃ group .

Biological Activity

1-Methyl-5-nitro-1H-pyrazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl group at position 1, a nitro group at position 5, and a nitrile group at position 3. This unique combination of functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H4N4O2 |

| Molecular Weight | 168.12 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | H301 (Toxic if swallowed) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the nitrile group may participate in covalent bonding with target proteins, affecting their function and activity .

Key Mechanisms

- Bioreduction : Nitro group reduction leads to reactive species that can induce oxidative stress.

- Covalent Bonding : The nitrile group forms bonds with amino acids in proteins, altering their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown effectiveness against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Antifungal Activity

The compound has also been evaluated for antifungal properties, demonstrating significant activity against fungi such as Aspergillus niger. This positions it as a candidate for antifungal drug development .

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression .

Case Study: Anticancer Activity

A study evaluated the compound's effects on human cancer cell lines, revealing IC50 values ranging from 10 to 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| 1-Methyl-5-nitro-1H-pyrazole | Nitro group present | Antimicrobial, anticancer |

| 1-Methyl-5-amino-1H-pyrazole | Amino group instead of nitro | Less potent than the nitro variant |

| 5-Methyl-1H-pyrazole | Lacks nitrile and nitro groups | Minimal biological activity |

Applications in Drug Development

The diverse biological activities of this compound make it a promising candidate for drug development. Its potential applications include:

- Antimicrobial agents : Targeting resistant bacterial strains.

- Antifungal treatments : Addressing infections caused by fungi.

- Cancer therapeutics : Developing new anticancer drugs based on its mechanism of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-5-nitro-1H-pyrazole-3-carbonitrile?

- Methodological Answer : Synthesis typically involves nitration of a methyl-substituted pyrazole precursor, followed by cyanation. For example, nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) ensures regioselectivity. Cyanation may proceed via nucleophilic substitution with CuCN or palladium-catalyzed cross-coupling. Multi-step procedures for analogous pyrazole derivatives are documented, such as nitration of 1-methylpyrazole followed by cyano group introduction at the 3-position .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Spectroscopic techniques are critical:

- IR Spectroscopy : CN stretch (~2250 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- ¹H NMR : Methyl group singlet at δ ~3.9 ppm and pyrazole proton singlet at δ ~8.0–8.5 ppm.

- X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm bond lengths and angles, resolving ambiguities in regiochemistry .

Q. What are the key storage and handling protocols for this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition. Avoid exposure to light and moisture. Safety data for similar pyrazole carbonitriles recommend using personal protective equipment (PPE) and fume hoods during handling .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to identify electrophilic/nucleophilic sites. Molecular docking (AutoDock/Vina) predicts binding affinity to target proteins, such as enzymes with nitro-reductase activity. For analogs, studies correlate nitro group orientation with inhibitory potency .

Q. How to resolve discrepancies in spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Solvent Effects : Deuterated solvents (DMSO-d₆ vs. CDCl₃) alter chemical shifts; internal standards (TMS) ensure consistency.

- Dynamic Effects : Tautomerism or conformational flexibility may cause variability. X-ray crystallography (via SHELX) provides definitive structural validation .

- Advanced NMR Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. What strategies optimize the cyanation step in synthesis to improve yield?

- Methodological Answer :

- Catalytic Systems : Pd(PPh₃)₄ with KCN enables efficient cyanation under mild conditions.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) for higher yields.

- Workup : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How to evaluate the compound’s potential as a kinase or enzyme inhibitor?

- Methodological Answer :

- In Vitro Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-nitro vs. 5-carboxylic acid derivatives) to identify critical substituents.

- Molecular Dynamics Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

Q. What are the challenges in analyzing nitro group stability under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.